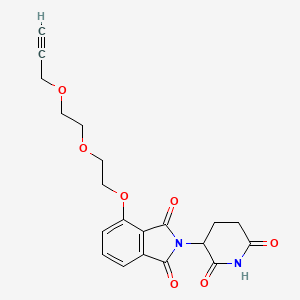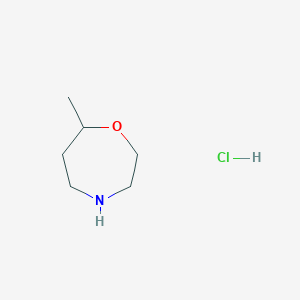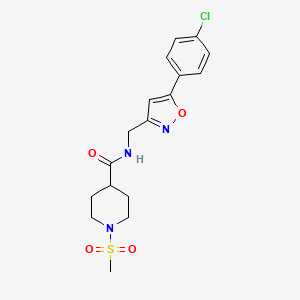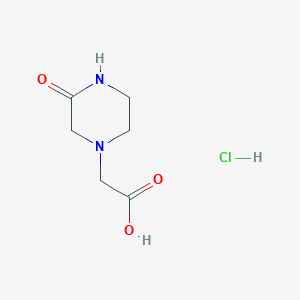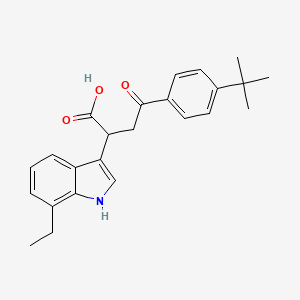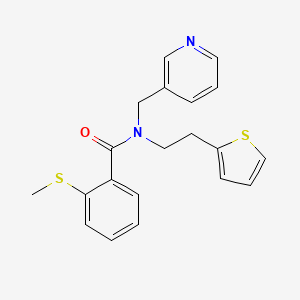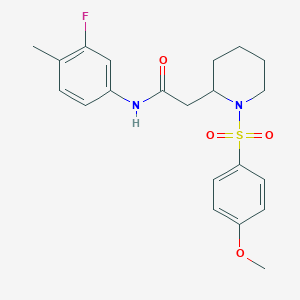
N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of sulfonamide groups, piperidine moieties, and various substituents to achieve the desired molecular architecture. A typical approach might involve the reaction of benzenesulfonyl chloride with aminopiperidine under controlled conditions, followed by further functionalization with electrophiles or through cycloaddition reactions (Khalid et al., 2014). Advanced techniques, including microwave-assisted synthesis, have been employed to optimize these processes for better yield and efficiency (Virk et al., 2018).
Molecular Structure Analysis
The structural analysis of such compounds involves examining the arrangement of the molecular framework, including the orientation of the sulfonyl and acetamide groups relative to the piperidine ring. X-ray crystallography and NMR spectroscopy are pivotal in determining the geometry and conformation of these molecules, revealing interactions such as hydrogen bonding and hypervalent interactions that influence stability and reactivity (Ismailova et al., 2014).
Chemical Reactions and Properties
Chemical properties of this compound class include their reactivity towards nucleophiles and electrophiles, influenced by the presence of the sulfonyl and acetamide functionalities. These groups can undergo various chemical reactions, including substitutions and additions, which are essential for further derivatization and functionalization of the molecule for potential biological applications. The synthesis routes often involve the formation of intermediates that can be further manipulated to introduce various substituents, enhancing the molecule's chemical diversity and potential for biological activity (Chang et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in biological systems and during the formulation process. These characteristics are determined by the molecular structure, particularly the distribution of polar and nonpolar regions, which affects interactions with solvents and biological membranes (Yang et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity, and stability, are significantly influenced by the functional groups present in the molecule. For instance, the acetamide group affects the hydrogen bonding potential and the molecule's overall reactivity towards bio-macromolecules. Understanding these properties is essential for predicting the compound's behavior in biological environments and its interactions with biological targets (Sunder et al., 2013).
科学的研究の応用
Synthesis and Molecular Docking Studies
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds were synthesized using conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against various enzymes, including bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. SAR studies and molecular docking were used to explore the binding modes of these compounds against the studied enzymes (Virk et al., 2018).
Antiproliferative Activities and Toxicity Reduction
Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea led to compounds with potent antiproliferative activities against human cancer cell lines. These modifications also resulted in reduced acute oral toxicity and inhibition of tumor growth in a mouse model, suggesting potential as anticancer agents with low toxicity (Wang et al., 2015).
DNA and Protein Binding Studies
N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide derivatives were synthesized and examined for DNA-binding interactions with calf thymus DNA, suggesting intercalation as the interaction mode. These compounds also demonstrated the ability to bind strongly with bovine serum albumin (BSA) through a static quenching mechanism, indicating potential applications in biochemical research (Raj, 2020).
Antithrombotic Properties
SSR182289A, a novel thrombin inhibitor with a similar structural component, demonstrated potent oral antithrombotic properties in various animal models, including venous, arterio-venous shunt, and arterial thrombosis models. This research highlights the potential of structurally similar compounds in the development of new antithrombotic agents (Lorrain et al., 2003).
Calcium-Channel-Blocking and Antihypertensive Activity
A series of compounds related to N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide showed calcium-channel-blocking activity and antihypertensive effects in animal models. These findings indicate the potential of these compounds in the development of new cardiovascular drugs (Shanklin et al., 1991).
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-15-6-7-16(13-20(15)22)23-21(25)14-17-5-3-4-12-24(17)29(26,27)19-10-8-18(28-2)9-11-19/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPDIOIYTUYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

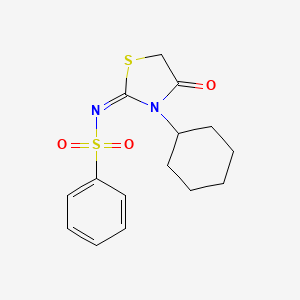
![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)
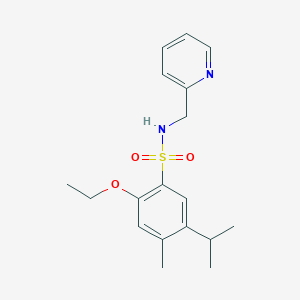
![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)
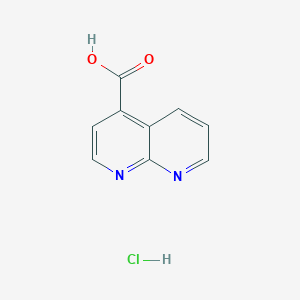
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)
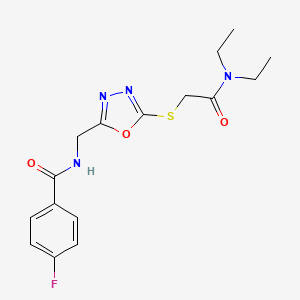
![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)
